molecular formula C22H16N4O4 B2487160 4-Methyl-3-nitro-N-[2-(3-oxo-4H-chinoxalin-2-yl)phenyl]benzamid CAS No. 887197-66-2

4-Methyl-3-nitro-N-[2-(3-oxo-4H-chinoxalin-2-yl)phenyl]benzamid

Katalognummer: B2487160
CAS-Nummer: 887197-66-2
Molekulargewicht: 400.394
InChI-Schlüssel: QORVYEKMFCCAQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide. For instance, derivatives of quinoxaline have shown promising results against various cancer cell lines.

Case Study: Antiproliferative Activity

A study synthesized a series of methyl derivatives related to quinoxaline and assessed their antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The results indicated that several compounds exhibited significant activity with IC50 values ranging from 1.9 to 7.52 μg/mL, suggesting selective targeting capabilities against cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Quinoxaline derivatives are known for their ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)
4-methyl-3-nitro derivativeMycobacterium smegmatis6.25
Quinoline derivativePseudomonas aeruginosa12.5
Another quinoxaline derivativeCandida albicans8.0

This table illustrates the minimum inhibitory concentrations (MIC) of various derivatives against specific microbial strains, indicating the potential of these compounds as antimicrobial agents .

Glycogen Phosphorylase Inhibition

Research has indicated that certain quinoxaline derivatives, including those related to 4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide, act as inhibitors of glycogen phosphorylase. This enzymatic inhibition is crucial for developing treatments for diabetes and obesity.

Case Study: Glycogen Phosphorylase Inhibitors

A patent describes the synthesis and application of benzamide derivatives as glycogen phosphorylase inhibitors, which can help regulate glucose levels in diabetic patients . This mechanism highlights the therapeutic potential of such compounds in metabolic disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of quinoxaline derivatives is essential for optimizing their pharmacological properties. Modifications at specific positions on the quinoxaline ring can enhance bioactivity and selectivity.

Key Findings on SAR

Research indicates that introducing electron-withdrawing groups increases antibacterial activity, while electron-donating groups enhance anticancer properties . This insight is critical for designing new derivatives with improved efficacy.

Wirkmechanismus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of 4-methylbenzoic acid to form 4-methyl-3-nitrobenzoic acid.

    Amidation: The reaction of 4-methyl-3-nitrobenzoic acid with 2-(3-oxo-4H-quinoxalin-2-yl)aniline to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

    Reduction: 4-methyl-3-amino-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide.

    Oxidation: 4-carboxy-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide: shares structural similarities with other quinoxaline derivatives, such as:

Uniqueness

The uniqueness of 4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and quinoxaline moieties contributes to its potential as a versatile compound in various research applications.

Biologische Aktivität

4-Methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide core, which is known for its diverse pharmacological properties, and incorporates a nitro group and a quinoxaline moiety, both of which are significant in modulating biological interactions.

Chemical Structure

The compound can be represented by the following chemical structure:

C22H16N4O4\text{C}_{22}\text{H}_{16}\text{N}_{4}\text{O}_{4}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components such as proteins and nucleic acids. The quinoxaline moiety is known for its ability to intercalate with DNA, potentially disrupting normal cellular functions and leading to therapeutic effects.

Biological Activities

Research has indicated that 4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide exhibits several biological activities:

  • Anticancer Properties :
    • Studies have demonstrated that compounds with similar structures inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, quinoxaline derivatives have shown effectiveness against various cancer cell lines through mechanisms involving DNA damage and apoptosis induction .
  • Anti-inflammatory Effects :
    • The compound may also exhibit anti-inflammatory properties, which are common among benzamide derivatives. This activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
  • Enzyme Inhibition :
    • Research suggests that related compounds function as inhibitors for specific enzymes, such as glycogen phosphorylase, which is relevant in metabolic disorders like diabetes . This indicates potential therapeutic applications beyond oncology.

Case Studies

Several studies have focused on the synthesis and evaluation of benzamide derivatives, including 4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide:

  • Synthesis and Characterization :
    A study detailed the synthesis of similar compounds using multi-step reactions involving nitration and amide bond formation. The characterization was performed using techniques such as NMR spectroscopy and X-ray crystallography .
  • Biological Evaluation :
    In vitro assays have been conducted to assess the cytotoxicity of these compounds against various cancer cell lines. Results indicated significant growth inhibition, suggesting promising anticancer activity .

Data Summary Table

Property Details
Molecular Formula C22H16N4O4
Mechanism of Action Bioreduction of nitro group; DNA intercalation
Biological Activities Anticancer, anti-inflammatory, enzyme inhibition
Synthesis Methods Multi-step synthesis including nitration and amide formation
Characterization Techniques NMR, X-ray crystallography

Eigenschaften

CAS-Nummer

887197-66-2

Molekularformel

C22H16N4O4

Molekulargewicht

400.394

IUPAC-Name

4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H16N4O4/c1-13-10-11-14(12-19(13)26(29)30)21(27)24-16-7-3-2-6-15(16)20-22(28)25-18-9-5-4-8-17(18)23-20/h2-12H,1H3,(H,24,27)(H,25,28)

InChI-Schlüssel

QORVYEKMFCCAQL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O)[N+](=O)[O-]

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.